2-(4-chloro-2-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted phenoxy group and a pyridylmethyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 4-pyridylmethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide: Similar compounds may include other acetamides with different substituents on the phenoxy or pyridyl groups.
N-(4-pyridylmethyl)acetamides: Compounds with variations in the acetamide moiety or the pyridyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C15H15ClN2O2 |
---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-11-8-13(16)2-3-14(11)20-10-15(19)18-9-12-4-6-17-7-5-12/h2-8H,9-10H2,1H3,(H,18,19) |
InChI Key |
FQSLWNVMZUFCGI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCC2=CC=NC=C2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
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